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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
surface passivation of various semiconductor materials using ammonium sulfide ((NH4)2S).
This technique is crucial for reducing surface state densities, removing native oxides, and
improving the electronic and optical properties of semiconductor devices.

Introduction

Native oxides on semiconductor surfaces introduce a high density of states within the bandgap,
leading to Fermi level pinning and increased surface recombination velocity. These surface
defects are detrimental to the performance of electronic and optoelectronic devices.
Ammonium sulfide treatment is a widely adopted wet chemical passivation method that
effectively removes these native oxides and forms a protective sulfur-based layer on the
semiconductor surface. This passivation layer significantly reduces the density of surface
states, unpins the Fermi level, and protects the surface from further oxidation upon exposure to
ambient conditions.[1]

The benefits of ammonium sulfide passivation have been demonstrated for a wide range of
semiconductors, including IlI-V compounds (e.g., GaAs, InP, InSb, InGaAs, GaN), Germanium
(Ge), and even Silicon (Si) and its alloys. The treatment has been shown to enhance
photoluminescence intensity, improve transistor performance, and reduce leakage currents in
various device structures.[2][3][4]
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General Mechanism of Passivation

The passivation process with ammonium sulfide involves the following key steps:

» Removal of Native Oxides: The alkaline nature of the (NH4)2S solution helps in etching away

the native oxide layer present on the semiconductor surface. For instance, on a GaAs

surface, gallium and arsenic oxides are removed.[5]

o Sulfur Adsorption and Bonding: Sulfur species from the solution (HS— and S?~ ions) react

with the semiconductor surface atoms, forming stable sulfide bonds. This process saturates

the dangling bonds on the surface that would otherwise act as charge traps.[6][7] On IlI-V

semiconductors, both Group Il and Group V elements can form bonds with sulfur.[5]

o Formation of a Protective Layer: The resulting sulfide layer acts as a protective barrier,

preventing the surface from re-oxidizing when exposed to air. The thickness and composition

of this layer can be controlled by varying the treatment parameters.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of ammonium sulfide passivation on

various semiconductor materials as reported in the literature.

Table 1: Effect of (NH4)2S Passivation on Photoluminescence (PL) Intensity

. Passivation PL Intensity

Semiconductor . Reference
Conditions Enhancement

InP 15 min treatment ~7 times [2][4]

GaSb Not specified Up to 60 times [4]

InGaAs/GaAs QWs (NHa4)2Sx treatment Enhanced PL intensity  [8]
60s and 360s ]

GaAsSbh/GaSb Higher than untreated [9]
treatment

Table 2: Effect of (NH4)2S Passivation on Device Performance
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Semiconducto .
Device Parameter Improvement Reference
r

Minimum SS <

Subthreshold _
InGaAs 3D MOSFETs ) 100 mV/dec with [3]
Swing (SS)
10% (NHa)2S
Increased by a
ON-state )
Ino.s3Gao.47As MOSFETs factor of ~3 with [10]
performance
ASV treatment
Maximum gain of
GaN/AlGaN HPTs Optical Gain 1.3 x10% at 5V [11]

bias

Reduced from
_ Interface Defect
SiGe(100) MISCAPs 6.4x1012t0 1.4 [12]

Density (Dit
y (D) x 1012 cm—2eV—1

One order
) ) Interface Trap )
Si/Al203 MOS device reduction (0.84 x  [13]

Density (Dit
Y (Dr) 1012 cm?/eV)

Table 3: Optimized (NHa4)2S Treatment Parameters for Different Semiconductors
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(NHa4)2S
Concentrati

Semicondu

ctor
on

Treatment
Time

Temperatur
e

Key
L Reference
Findings

InSb(111)A 10% in Hz0

1 min

Room

Temperature

Best
combination
of low
[1]
roughness
and low

oxidation

20-25% in

Ge(100) o
2

30s

Not specified

Saturation
achieved with
sub-
[14]
monolayer
sulfur

coverage

InP(100) 10%

10 min

Room

Temperature

Optimal for
best electrical  [15]

properties

INo.s3Gao.47A
10%
S

Not specified

Not specified

Optimized
interface

[3]
property for

MOSFETs

Experimental Protocols

The following are detailed protocols for ammonium sulfide passivation of common

semiconductor materials. Safety Precaution: Ammonium sulfide solutions have a strong,

unpleasant odor and are toxic. All procedures should be performed in a well-ventilated fume

hood with appropriate personal protective equipment (gloves, safety glasses).

General Pre-Cleaning Procedure

Prior to passivation, it is crucial to clean the semiconductor surface to remove organic

contaminants and the native oxide layer. A typical pre-cleaning sequence is as follows:
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o Degrease the sample by sonicating in acetone, followed by methanol, and finally deionized
(DI) water for 5 minutes each.

e Dry the sample with a stream of dry nitrogen (N2).

o Etch the native oxide using a suitable acid solution (e.g., HCI:H20 (1:1) or HF:H20 (1:10)) for
1-2 minutes.

e Rinse thoroughly with DI water and immediately proceed to the passivation step to minimize
re-oxidation.

Protocol for Passivation of llI-V Semiconductors (e.g.,
GaAs, InP)

This protocol is a general guideline and may require optimization for specific materials and
applications.

o Prepare a fresh solution of ammonium sulfide. For many Ill-V materials, a 10% (NHa4)2S
solution in DI water yields good results.[3][15]

e Immerse the pre-cleaned semiconductor sample into the (NH4)2S solution.

o The treatment time can vary from a few minutes to over an hour. A common starting point is
10-20 minutes at room temperature.[15][16]

 After the desired treatment time, remove the sample from the solution.

» Rinse the sample thoroughly with DI water to remove any excess sulfur that may have
deposited on the surface.[16]

e Dry the sample gently with a stream of dry Na.

o Immediately transfer the passivated sample to the next processing step (e.g., dielectric
deposition, metallization) or into a high-vacuum chamber to prevent re-oxidation.

Protocol for Passivation of Germanium (Ge)

e Prepare a 20-25% aqueous solution of (NH4)2S.[14]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b085412?utm_src=pdf-body
https://engineering.purdue.edu/~yep/Papers/ApplPhysLett_99_NH4S%20passivation_2011.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6926807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6926807/
https://pubs.aip.org/avs/jvb/article-pdf/7/4/845/12075448/845_1_online.pdf
https://pubs.aip.org/avs/jvb/article-pdf/7/4/845/12075448/845_1_online.pdf
https://www.researchgate.net/publication/255774537_Impact_of_ammonium_sulfide_solution_on_electronic_properties_and_ambient_stability_of_germanium_surfaces_Towards_Ge-based_microelectronic_devices
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Immerse the pre-cleaned Ge sample in the solution for approximately 30 seconds. Longer
immersion times can lead to the formation of a thick, glassy germanium sulfide layer.[14][17]

* Remove the sample and rinse with DI water.
e Dry with dry N2.

e The passivated Ge surface has limited stability in ambient conditions, so immediate further
processing is recommended.[6]

Visualizations
Experimental Workflow
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Caption: General experimental workflow for ammonium sulfide surface passivation.
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Caption: Simplified mechanism of ammonium sulfide passivation on a IlI-V surface.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.aip.org [pubs.aip.org]

2. Improved photoluminescence from passivated InP surface by (NH4)2S treatment | IEEE
Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

e 3. engineering.purdue.edu [engineering.purdue.edu]
o 4. researchgate.net [researchgate.net]
e 5. arxiv.org [arxiv.org]

e 6. Impact of ammonium sulfide solution on electronic properties and ambient stability of
germanium surfaces: towards Ge-based microelectronic devices - Journal of Materials
Chemistry C (RSC Publishing) [pubs.rsc.org]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. worldscientific.com [worldscientific.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b085412?utm_src=pdf-body-img
https://www.benchchem.com/product/b085412?utm_src=pdf-body
https://www.benchchem.com/product/b085412?utm_src=pdf-custom-synthesis
https://pubs.aip.org/avs/jvb/article/30/4/04E103/467571/Optimization-of-the-ammonium-sulfide-NH4-2S
https://ieeexplore.ieee.org/document/6159338/
https://ieeexplore.ieee.org/document/6159338/
https://engineering.purdue.edu/~yep/Papers/ApplPhysLett_99_NH4S%20passivation_2011.pdf
https://www.researchgate.net/publication/254055465_Improved_photoluminescence_from_passivated_InP_surface_by_NH42S_treatment
https://arxiv.org/pdf/2105.11638
https://pubs.rsc.org/en/content/articlelanding/2013/tc/c3tc30424h
https://pubs.rsc.org/en/content/articlelanding/2013/tc/c3tc30424h
https://pubs.rsc.org/en/content/articlelanding/2013/tc/c3tc30424h
https://www.researchgate.net/publication/224462430_Sulfide_passivation_of_III-V_semiconductors_Kinetics_of_the_photoelectrochemical_reaction
https://www.researchgate.net/publication/258672423_Optimization_of_the_ammonium_sulfide_NH42S_passivation_process_on_InSb111A
https://www.worldscientific.com/doi/full/10.1142/9789814719391_0056
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

e 10. pubs.aip.org [pubs.aip.org]
e 11. pubs.aip.org [pubs.aip.org]
e 12. researchgate.net [researchgate.net]
e 13. researchgate.net [researchgate.net]

e 14. researchgate.net [researchgate.net]

e 15. Facile Process for Surface Passivation Using (NH4)2S for the InP MOS Capacitor with

ALD AI203 - PMC [pmc.ncbi.nim.nih.gov]
e 16. pubs.aip.org [pubs.aip.org]

e 17. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [Application Notes and Protocols for Ammonium Sulfide
Surface Passivation of Semiconductors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085412#ammonium-sulfide-for-surface-passivation-

of-semiconductors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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